对甲苯磺酰氯胺钠水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

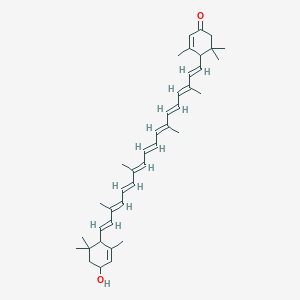

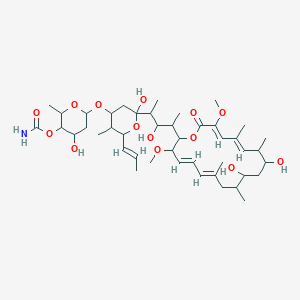

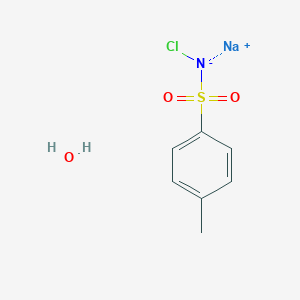

对甲苯磺酰氯胺 (水合物) 是一种有机化合物,化学式为 CH₃C₆H₄SO₂NClNa·3H₂O。它是一种白色粉末,常用作有机合成中的试剂。 对甲苯磺酰氯胺 (水合物) 以其氧化剂的作用而闻名,并用于各种化学反应和工业应用 .

科学研究应用

对甲苯磺酰氯胺 (水合物) 具有广泛的科学研究应用,包括:

安全和危害

According to the Safety Data Sheets (SDS), Sodium chloro(4-methylbenzenesulfonyl)azanide hydrate is classified as having acute toxicity if swallowed (Category 4), causing severe skin burns and eye damage (Category 1B), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

准备方法

对甲苯磺酰氯胺 (水合物) 是由甲苯磺酰胺与次氯酸钠氧化制备的。次氯酸钠是在原位由氢氧化钠和氯 (Cl₂) 制备的。 反应条件通常包括保持受控的温度和 pH 值,以确保有效地形成所需的产物 .

化学反应分析

对甲苯磺酰氯胺 (水合物) 会发生多种类型的化学反应,包括:

氧化: 它是一种强氧化剂,可以将硫化氢转化为硫,将芥子气转化为无害的结晶亚磺酰胺.

取代: 它可以将碘化物转化为一氯化碘 (ICl),一氯化碘会迅速与活化的芳香环发生亲电取代反应,例如氨基酸酪氨酸的芳香环.

这些反应中常用的试剂和条件包括对甲苯磺酰氯胺 (水合物) 的水溶液,这些溶液呈弱碱性(pH 通常为 8.5),以及取决于具体反应的不同有机溶剂 .

作用机制

对甲苯磺酰氯胺 (水合物) 的作用主要通过在水溶液中释放活性氯来发挥。 这种活性氯充当杀菌剂,可以有效杀死细菌和其他微生物 . 该化合物具有很强的氧化性,使其能够参与各种化学反应,包括硫化氢的氧化和碘化物转化为一氯化碘 .

相似化合物的比较

对甲苯磺酰氯胺 (水合物) 可以与其他类似化合物进行比较,例如:

次氯酸钠 (NaOCl): 这两种化合物都是强氧化剂,但对甲苯磺酰氯胺 (水合物) 更稳定,可以在更广泛的有机合成反应中使用.

N-氯代琥珀酰亚胺 (NCS): 与对甲苯磺酰氯胺 (水合物) 一样,NCS 用作有机合成中的氯化剂。

对氯苯磺酰氯胺: 这种化合物与对甲苯磺酰氯胺 (水合物) 类似,但结构不同,用于不同的化学反应类型.

对甲苯磺酰氯胺 (水合物) 因其稳定性、低毒性和在各种科学和工业应用中的多功能性而脱颖而出。

属性

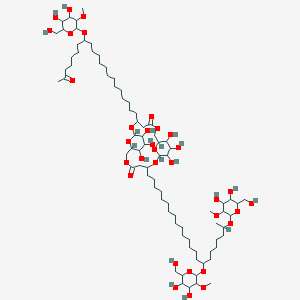

| { "Design of the Synthesis Pathway": "The synthesis of Sodium chloro(4-methylbenzenesulfonyl)azanide hydrate can be achieved through a simple reaction between Sodium azide and 4-methylbenzenesulfonyl chloride, followed by treatment with Sodium chloride and water to obtain the hydrate form.", "Starting Materials": ["Sodium azide", "4-methylbenzenesulfonyl chloride", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Sodium azide is added dropwise to a solution of 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The resulting precipitate is filtered and washed with dichloromethane.", "Step 4: The crude product is dissolved in water and treated with Sodium chloride.", "Step 5: The mixture is stirred at room temperature until the product crystallizes.", "Step 6: The product is filtered and washed with water to obtain the hydrate form of Sodium chloro(4-methylbenzenesulfonyl)azanide." ] } | |

CAS 编号 |

149358-73-6 |

分子式 |

C7H10ClNNaO3S |

分子量 |

246.67 g/mol |

IUPAC 名称 |

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate |

InChI |

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |

InChI 键 |

VNXHKHCRRCXFBX-UHFFFAOYSA-N |

SMILES |

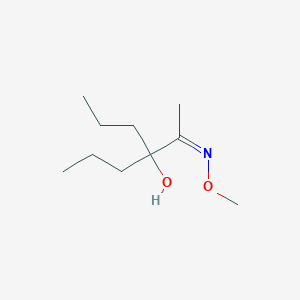

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

颜色/形态 |

White or slightly yellow crystals or crystalline powder |

密度 |

Density (trihydrate): 1.4 g/cm³ |

闪点 |

192 °C c.c. (trihydrate) |

熔点 |

170-177 °C decomposes |

物理描述 |

White or slightly yellow crystals or crystalline powder; [HSDB] WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Corrosive; Irritant; Health Hazard |

相关CAS编号 |

144-86-5 (Parent) |

溶解度 |

Insoluble in benzene, chloroform, and ether; decomposed by alcohol Soluble in water. Solubility in water, g/100ml at 25 °C: (good, trihydrate) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。